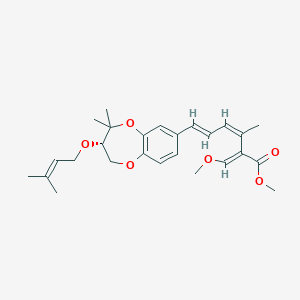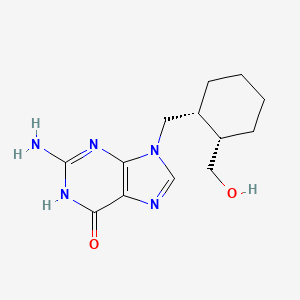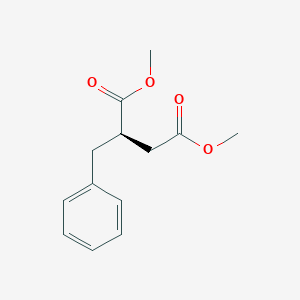
N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine is an organosilicon compound that features both benzyl and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine typically involves the reaction of benzylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
- Dissolve benzylamine in an anhydrous solvent such as tetrahydrofuran (THF).
- Add triethylamine to the solution to act as a base.
- Slowly add trimethylsilyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by distillation or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl groups.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Benzyl-1-(trimethylsilyl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine has several applications in scientific research:
Biology: Investigated for its potential as a protecting group for amines in peptide synthesis.
Medicine: Explored for its potential use in drug development as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups provide steric protection and can be selectively removed under specific conditions, allowing for controlled reactivity. The benzyl group can participate in aromatic substitution reactions, further expanding the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-methylmethanamine
- N-Benzyl-N-(trimethylsilyl)methanamine
- N-Benzyl-1-(trimethylsilyl)methanamine
Uniqueness
N-Benzyl-1-(trimethylsilyl)-N-((trimethylsilyl)methyl)methanamine is unique due to the presence of two trimethylsilyl groups, which provide enhanced steric protection and reactivity control compared to similar compounds. This makes it a valuable reagent in organic synthesis and other applications.
Properties
IUPAC Name |
1-phenyl-N,N-bis(trimethylsilylmethyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NSi2/c1-17(2,3)13-16(14-18(4,5)6)12-15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSRTBHGLKFZDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN(CC1=CC=CC=C1)C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932461 |
Source


|
| Record name | 1-Phenyl-N,N-bis[(trimethylsilyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144964-17-0 |
Source


|
| Record name | 1-Phenyl-N,N-bis[(trimethylsilyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




